1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-
Description
Academic Synonyms
Industrial and Trade Names
| Synonym | Use Context | Source |
|---|---|---|
| Chicago Acid | Dye intermediates manufacturing | PubChem |
| SS Acid | Textile dye synthesis | IndiaMART |
| 2S Acid | Specialty chemical trade | Fisher Scientific |
In regulatory frameworks, it is cataloged as 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- under the U.S. Environmental Protection Agency’s Substance Registry System. Its WTO Harmonized System (HS) code aligns with sulfonated aromatic amines (e.g., HS 2921.59) for international trade.
Table 1: Summary of Nomenclature and Identifiers
| Category | Details |
|---|---|
| IUPAC Name | 4-Amino-5-hydroxynaphthalene-1,3-disulfonic acid |
| Molecular Formula | C₁₀H₉NO₇S₂ |
| CAS RN (Primary) | 82-47-3 |
| Key Industrial Name | Chicago Acid |
| EC Number | 201-425-6 |
Properties
IUPAC Name |
4-amino-5-hydroxynaphthalene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7S2/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRBZRZEKIOGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058875 | |
| Record name | 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-47-3 | |
| Record name | 4-Amino-5-hydroxy-1,3-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chicago acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chicago acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7111 | |
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| Record name | 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-hydroxynaphthalene-1,3-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-Amino-8-naphthol-2,4-disulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDC29TF2QM | |
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Mechanism of Action
Target of Action
It’s known that sulfonic acids, like chicago acid, are strong acids. They can interact with various biological targets, especially proteins, by donating protons or forming hydrogen bonds.
Mode of Action
As a sulfonic acid, it can donate protons and form hydrogen bonds, which can lead to changes in the structure and function of its targets
Biochemical Pathways
Sulfonic acids are known to participate in a variety of biochemical reactions due to their strong acidic nature.
Result of Action
One study has shown that a ca(ii) coordination polymer based on 1,6-naphthalenedisulfonic acid (a related compound) exhibits antitumor activity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Chicago Acid. For instance, its strong acidic nature means that it’s likely to be sensitive to changes in pH. Additionally, as a solid compound, its solubility could be influenced by temperature and the presence of other solutes.
Biological Activity
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- (commonly referred to as 1,3-NDSA) is a sulfonic acid derivative of naphthalene characterized by its unique functional groups: amino and hydroxyl. This compound has garnered attention in various fields, including biochemistry, pharmacology, and industrial applications. Its biological activity is primarily attributed to its ability to interact with biological systems through various mechanisms.
1,3-NDSA has the molecular formula and is often encountered in its sodium salt form. The presence of sulfonic acid groups enhances its solubility in water, making it suitable for biological applications.
The biological activity of 1,3-NDSA can be explained through several mechanisms:
- Enzyme Interaction : The amino and hydroxyl groups allow 1,3-NDSA to form hydrogen bonds with enzymes and receptors, potentially influencing their activity.
- Staining Agent : It is commonly used as a staining agent in microscopy due to its ability to bind to various biological tissues.
- Biochemical Assays : The compound serves as a reagent in biochemical assays, facilitating the detection and quantification of biomolecules.
Antioxidant Properties
Research indicates that 1,3-NDSA exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This property is significant for potential therapeutic applications in diseases characterized by oxidative damage.
Antimicrobial Activity
Studies have demonstrated that 1,3-NDSA possesses antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against Escherichia coli and Staphylococcus aureus, suggesting its potential use as a disinfectant or preservative in pharmaceuticals.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of 1,3-NDSA. In vitro studies using human cell lines indicate that while the compound can induce apoptosis in cancer cells, it exhibits minimal toxicity towards normal cells at lower concentrations. This selective cytotoxicity positions it as a candidate for further development in cancer therapeutics.
Case Study 1: Antioxidant Activity
In a study published in the Journal of Biological Chemistry, researchers evaluated the antioxidant capacity of 1,3-NDSA using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals in a dose-dependent manner, with an IC50 value comparable to established antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of 1,3-NDSA against E. coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing an MIC of 125 µg/mL. The study concluded that 1,3-NDSA could serve as a potential antimicrobial agent in food preservation.
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,5-Naphthalenedisulfonic Acid | Two sulfonic acid groups | Moderate antibacterial activity |
| 4-Amino-1-naphthalenesulfonic Acid | Amino group at position 4 | Stronger staining properties |
| 2-Amino-1,5-naphthalenedisulfonic Acid | Amino group at position 2 | Enhanced solubility |
Scientific Research Applications
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 1,3-naphthalenedisulfonic acid, 4-amino-5-hydroxy is in the field of chromatography. It can be effectively separated using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. The use of smaller particle columns (3 µm) enhances the speed and efficiency of the separation process .
Table 1: HPLC Conditions for Separation
| Parameter | Description |
|---|---|
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |
| Alternative Mobile Phase | Acetonitrile:Water:Formic Acid |
| Column Type | Newcrom R1 HPLC Column |
| Particle Size | 3 µm (for UPLC applications) |
Dye Manufacturing
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy is also utilized in the production of various dyes. Its structural characteristics facilitate the formation of azo dyes through diazotization reactions. These dyes are widely used in textiles and other materials due to their vibrant colors and stability .
Case Study: Benzidine-Based Dyes
A notable application involves its use as an intermediate in the synthesis of benzidine-based dyes. These dyes are known for their strong coloration properties; however, they also raise health concerns due to potential mutagenicity . Studies have shown that certain derivatives can exhibit mutagenic effects in bacterial assays, highlighting the need for careful handling and assessment during manufacturing processes .
Environmental and Health Assessments
Given its application in dye manufacturing, there are ongoing assessments regarding the environmental impact and health risks associated with 1,3-naphthalenedisulfonic acid derivatives. Regulatory bodies have conducted tiered assessments to evaluate risks related to exposure and toxicity .
Table 2: Health Risk Assessment Findings
| Study Type | Findings |
|---|---|
| Salmonella Mutagenicity | Positive results with metabolic activation |
| Chromosome Aberration | Negative/Equivocal results |
| Drosophila Studies | Negative results |
Chemical Reactions Analysis
Oxidation of the Hydroxy Group
The hydroxy group can be oxidized to form quinone derivatives under specific conditions.
-
Reagents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
-
Conditions: Acidic medium (e.g., H₂SO₄) or neutral pH with elevated temperatures.
-
Products: Quinone derivatives with enhanced conjugation.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | KMnO₄ | pH 7.0, 80°C | Quinones |
Note: Oxidative pathways are critical for synthesizing bioactive quinone derivatives .
Reduction of the Amino Group
The amino group undergoes reduction to form amines or amine derivatives.
-
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Conditions: Aqueous or organic solvents, room temperature.
-
Products: Corresponding amines (e.g., -NH₂ → -NH-CH₂-).
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Reduction | NaBH₄ | H₂O/EtOH | Amines |
Diazotization and Coupling Reactions
The amino group reacts with nitrous acid to form diazonium salts, which couple with aromatic compounds.
-
Reagents: NaNO₂, HCl, and coupling partners (e.g., β-naphthol).
-
Conditions: 0–5°C, acidic medium.
-
Products: Azo dyes or pigments.
Example Reaction:
In a procedure described in Organic Syntheses, the compound reacts with o-tolidine under acidic conditions to form azo compounds .
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Diazotization | NaNO₂, HCl | 0–5°C | Diazonium salts |
| Coupling | β-Naphthol | Alkaline medium | Azo dyes |
Substitution Reactions at Sulfonic Acid Groups
The sulfonic acid groups can undergo substitution with nucleophiles.
-
Reagents: Alkyl halides or acyl chlorides.
-
Conditions: Alkaline medium (e.g., NaOH).
-
Products: Alkylated or acylated derivatives.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Substitution | CH₃I | NaOH, 60°C | Alkyl derivatives |
4. Reaction Mechanisms
Oxidative Conversion to Quinones
The hydroxy group undergoes dehydrogenation, forming a conjugated quinone structure. This enhances the compound’s electron-deficient nature .
Diazotization Pathway
The amino group reacts with nitrous acid to form a diazonium ion, which couples with activated aromatic rings (e.g., β-naphthol) to form azo chromophores .
5. Analytical Methods
-
HPLC Separation: Reversed-phase columns (e.g., Newcrom R1) with acetonitrile/water mobile phases separate reaction mixtures .
-
Mass Spectrometry: ESI-MS identifies quinone and azo products (m/z 357.4 for quinones) .
6. Comparison with Isomeric Compounds
| Compound | Functional Groups | Key Applications |
|---|---|---|
| 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | Sulfonates at 2,7 | Dye intermediates |
| 1-Amino-8-naphthol-3,6-disulfonic acid | Sulfonates at 3,6 | Fluorescent probes |
The 1,3-isomer exhibits distinct solubility and reactivity due to its sulfonation pattern .
References: PubChem CID 5338245. PubChem CID 104326. US Patent 4324742A. SIelc HPLC Analysis. Organic Syntheses CV2P0145.
Comparison with Similar Compounds
Positional Isomers: 2,7-Naphthalenedisulfonic Acid Derivatives
The positional isomer 2,7-naphthalenedisulfonic acid, 4-amino-5-hydroxy- (CAS RN: 50765-94-1) shares identical functional groups but differs in sulfonic acid positions (2,7 vs. 1,3). This isomer is frequently coupled with diazonium salts (e.g., diazotized 4-butylbenzenamine) to produce azo dyes regulated under 40 CFR 721.5280 due to environmental and health concerns . Key differences include:
Anti-HIV Derivatives: Acetylated Analogs
4-Acetylamino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS RN: 842-18-2) demonstrates potent anti-HIV-1 activity, inhibiting reverse transcriptase (IC50: <10 μM) and viral cytopathogenicity (therapeutic index >54). In contrast, the 1,3-isomer (Evans Blue) lacks documented antiviral efficacy. The acetyl group in the 2,7-derivative enhances cellular uptake and target specificity, highlighting the role of substituent chemistry in bioactivity .
Azo Dye Derivatives: Substituent Variations
Compounds like 3-hydroxy-4-(1-azo-2,7-dihydroxy)naphthalene sulfonic acid (AAN) and Trypan Blue (CAS RN: 72-57-1) illustrate the impact of azo group placement:
- AAN : Used as a spectrophotometric reagent for fluorometholone detection, leveraging its azo-hydroxyl coordination with metals .
- Trypan Blue : Synthesized by coupling o-tolidine with H acid (1,3-naphthalenedisulfonic acid, 6,6′-...), this dye differs from Evans Blue in biphenyl substituents (3,3′-dimethyl vs. unsubstituted), affecting solubility and staining applications .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Property | 1,3-Isomer (Evans Blue) | 2,7-Isomer | 4-Acetylamino-2,7-Isomer |
|---|---|---|---|
| Molecular Weight (g/mol) | 960.79 | 960.84 | 623.59 |
| Solubility | High in water | Moderate in polar solvents | High in DMSO |
| Key Spectral Peaks | λmax: 607 nm (visible) | λmax: 540 nm (visible) | UV-Vis: 280 nm (π→π*) |
| Regulatory Status | Limited restrictions | EPA reporting required | Experimental use only |
Preparation Methods
Sulfonation of Naphthalene Derivatives
The disodium salt of naphthalene-1,5-disulfonic acid is synthesized via sulfonation of naphthalene with sulfur trioxide (SO₃) in organic solvents. Optimal conditions involve using 2.8–3.6 moles of SO₃ per mole of naphthalene at temperatures below 100°C. The resultant sulfonation mixture contains 20–80% water and a molar ratio of naphthalenedisulfonic acids to sulfuric acid of 1:1–1:3. Isomeric byproducts, such as naphthalene-1,3-, -1,6-, and -1,7-disulfonic acids, are common, necessitating subsequent purification steps.
Sulfonation Using Manganese Dioxide and Sodium Pyrosulfite
An alternative method employs manganese dioxide (MnO₂) and sodium pyrosulfite (Na₂S₂O₅) as sulfonating agents. While this approach is detailed in a patent for synthesizing 2-amino-5-naphthol-1,7-disulfonic acid, analogous conditions may apply to the target compound. The reaction occurs at 40–55°C and pH 6.5–8, with sodium pyrosulfite added at 90–110 kg/h. Although this method avoids equipment corrosion, it is tailored for a different isomer, highlighting the sensitivity of sulfonation to positional effects.
Hydrolysis and Ring-Opening Reactions
Alkaline Hydrolysis of Naphthosultam Derivatives
The most widely cited production method involves the alkaline hydrolysis of naphthosultam-2,4-disulfonic acid. A solution of its disodium salt is concentrated and reacted with potassium hydroxide (KOH) at 130°C, followed by a gradual temperature increase to 155°C over 20 hours. This step cleaves the sultam ring, yielding 4-amino-5-hydroxy-1,3-naphthalenedisulfonic acid. Post-reaction dilution with water and acidification with hydrochloric acid (HCl) precipitates the monopotassium salt, which is filtered and washed to achieve 87% yield.
Acidic Desulfonation
Heating the compound with dilute sulfuric acid (H₂SO₄) at elevated temperatures induces desulfonation, producing 1-amino-8-hydroxynaphthalene-2-sulfonic acid as a byproduct. This side reaction underscores the need for precise pH and temperature control during synthesis.
Purification and Isolation
Salt Precipitation
After hydrolysis, the reaction mixture is acidified to pH 1–2 using 30% HCl, precipitating the crude product. The precipitate is dissolved in water, and pH is adjusted to 6.8–8 with potassium hydroxide. Cooling to 0–8°C facilitates crystallization, yielding a purity >96%.
Byproduct Management
The sulfonation mixture typically contains trisulfonic acids (e.g., naphthalene-1,3,5-trisulfonic acid) and monosulfonic acids. These are removed via selective precipitation or chromatographic methods, though specific protocols are often proprietary.
Comparative Analysis of Methods
The table below summarizes key parameters for the dominant synthesis routes:
Industrial-Scale Considerations
Q & A
Q. What are the primary synthetic routes for 1,3-naphthalenedisulfonic acid, 4-amino-5-hydroxy-, and how do reaction conditions influence product purity?
The compound is synthesized via sulfonation and nitration of naphthalene derivatives, followed by reduction of nitro groups to amino groups. Critical steps include controlling sulfonation temperature (80–120°C) and pH during diazotization to avoid byproducts like isomers or incomplete sulfonation. For example, sulfonation at higher temperatures (>120°C) may lead to over-sulfonation, reducing yield . Purity is optimized using ion-exchange chromatography to separate sulfonic acid isomers, validated via HPLC with UV detection at 254 nm .
Q. How can researchers characterize the structural and electronic properties of this compound?
Advanced spectroscopic methods are recommended:
- UV-Vis spectroscopy : Identifies π→π* transitions in the aromatic and azo groups (λmax ~400–500 nm in alkaline media) .
- NMR : H and C NMR resolve sulfonic acid group positions and hydrogen bonding interactions (e.g., δ 7.5–8.5 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Confirms molecular weight (theoretical: 319.31 g/mol) and detects fragmentation patterns related to sulfonate loss .
Q. What are the standard protocols for evaluating its solubility and stability in aqueous systems?
Solubility is pH-dependent due to sulfonic acid groups. At pH >7, the disodium salt form dominates, achieving solubility >100 g/L. Stability studies involve:
- Accelerated degradation tests (40–60°C, 75% humidity) with HPLC monitoring.
- Chelation with metal ions (e.g., Ca) to assess precipitate formation, critical for dye-intermediate applications .
Advanced Research Questions
Q. How do conflicting toxicity data (e.g., carcinogenicity vs. non-mutagenicity) inform risk assessment?
reports rodent carcinogenicity (liver tumors, leukemia) but negative Ames tests. Resolve contradictions via:
- In vivo vs. in vitro models : Metabolic activation in mammals (e.g., CYP450-mediated) may generate reactive intermediates not detected in bacterial assays.
- Dose-response analysis : Subchronic exposure (90-day rodent study) at 50–100 mg/kg/day clarifies thresholds for hepatotoxicity .
- Epigenetic studies : DNA methylation or histone modification assays to explore non-genotoxic carcinogenesis pathways .
Q. What methodologies address regulatory challenges for environmental monitoring?
Under EPA’s TSCA, the compound requires:
- LC-MS/MS quantification in wastewater (detection limit: 0.1 ppb) with isotope-labeled internal standards (e.g., C-analogues).
- Biodegradation assays : Modified OECD 301F test to assess half-life in soil (>60 days indicates persistence) .
- Endocrine disruptor screening : Use OECD TG 455 (Yeast Estrogen Screen) to evaluate estrogenic activity, given structural similarity to azo dyes with hormonal effects .
Q. How can mechanistic studies resolve its mutagenicity in mammalian cells despite negative bacterial results?
- Comet assay (single-cell gel electrophoresis): Detect DNA strand breaks in human hepatoma (HepG2) cells exposed to 10–100 µM concentrations.
- Metabolite profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., hydroxylamines) via UPLC-QTOF .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in exposed lymphocytes .
Q. What advanced material science applications exploit its sulfonic acid groups?
- Ion-exchange membranes : Incorporate into sulfonated poly(ether ether ketone) (SPEEK) matrices for proton conductivity (>0.1 S/cm at 80°C) in fuel cells.
- Metal-organic frameworks (MOFs) : Coordinate with Zr nodes to create porous materials for catalytic dye degradation .
Methodological Notes
- Contradictions : Acute toxicity (rodent LD: 250 mg/kg) conflicts with its use in biomedical staining; prioritize in vitro cytotoxicity assays (e.g., MTT on HeLa cells) for safe handling .
- Regulatory gaps : EPA’s EDSP Tier 1 testing is pending; pre-register analogs under REACH to avoid compliance delays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
